Isobutyrylmallotochromanol

Catalog No.
S14850799
CAS No.
129399-53-7
M.F
C26H32O9
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyrylmallotochromanol

CAS Number

129399-53-7

Product Name

Isobutyrylmallotochromanol

IUPAC Name

1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylpropan-1-one

Molecular Formula

C26H32O9

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C26H32O9/c1-10(2)19(29)18-22(32)13(21(31)15-9-16(28)26(5,6)35-25(15)18)8-14-23(33)17(12(4)27)20(30)11(3)24(14)34-7/h10,16,28,30-33H,8-9H2,1-7H3

InChI Key

YOQKJYPYVSGRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C(C)C)O)O)C(=O)C)O

Isobutyrylmallotochromanol is a phloroglucinol derivative that has garnered attention due to its unique chemical structure and potential biological activities. It is part of a class of compounds derived from the plant species Mallotus japonicus, which is known for its diverse phytochemical profile. The compound features a complex arrangement of hydroxyl and carbonyl groups, contributing to its reactivity and interaction with biological systems.

Typical of phloroglucinol derivatives. These reactions include:

  • Hydrolysis: In the presence of water, isobutyrylmallotochromanol can undergo hydrolysis, leading to the formation of simpler phenolic compounds.
  • Oxidation: The hydroxyl groups in the molecule can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.
  • Condensation Reactions: Isobutyrylmallotochromanol can react with aldehydes or ketones to form larger, more complex molecules through condensation reactions.

These reactions are significant as they can modify the compound's properties and enhance its biological efficacy.

Research indicates that isobutyrylmallotochromanol exhibits notable biological activities, particularly in anti-inflammatory and cytotoxic contexts. Studies have shown that it possesses:

  • Inhibitory Effects on Nitric Oxide Production: Isobutyrylmallotochromanol has been reported to inhibit nitric oxide production in a concentration-dependent manner, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxic Properties: The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

These biological activities highlight the compound's promise in medicinal chemistry and pharmacology.

The synthesis of isobutyrylmallotochromanol typically involves extraction from natural sources or total synthesis through chemical methods. Common approaches include:

  • Natural Extraction: Isobutyrylmallotochromanol can be isolated from the pericarps of Mallotus japonicus using solvent extraction techniques followed by purification methods such as chromatography .
  • Total Synthesis: Chemical synthesis routes may involve multi-step reactions starting from simpler organic compounds. For instance, the use of phloroglucinol as a precursor allows for various modifications to achieve the desired structure.

These methods are crucial for obtaining sufficient quantities of the compound for research and potential therapeutic applications.

Isobutyrylmallotochromanol finds applications primarily in:

  • Pharmaceutical Development: Due to its anti-inflammatory and cytotoxic properties, it is being explored for use in developing new drugs targeting inflammatory diseases and cancer.
  • Cosmetics: Its antioxidant properties may also make it suitable for use in cosmetic formulations aimed at skin protection and rejuvenation.

The versatility of this compound opens avenues for further research into its applications across different fields.

Interaction studies involving isobutyrylmallotochromanol focus on its mechanism of action at the molecular level. These studies often examine:

  • Protein Binding: Understanding how isobutyrylmallotochromanol interacts with specific proteins can provide insights into its biological mechanisms.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways is crucial for assessing its therapeutic potential.

Such studies are essential for elucidating the pharmacodynamics of isobutyrylmallotochromanol.

Isobutyrylmallotochromanol shares structural similarities with other phloroglucinol derivatives. Notable similar compounds include:

  • Butyrylmallotochromanol: This compound differs by having a butyryl group instead of an isobutyryl group, affecting its biological activity.
  • Mallotojaponol: Another derivative from Mallotus japonicus, which exhibits different pharmacological properties compared to isobutyrylmallotochromanol.

Comparison Table

CompoundStructural DifferencesBiological Activity
IsobutyrylmallotochromanolContains an isobutyryl groupAnti-inflammatory, cytotoxic
ButyrylmallotochromanolContains a butyryl groupVaries; less studied
MallotojaponolDifferent hydroxyl arrangementsPotentially similar but distinct activities

The uniqueness of isobutyrylmallotochromanol lies in its specific structural features that confer particular biological activities, distinguishing it from other related compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

488.20463259 g/mol

Monoisotopic Mass

488.20463259 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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